(Plusmn)-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

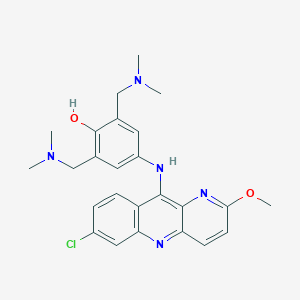

SMT022357 is a second-generation, synthetic organic compound developed as an oral utrophin modulator. It was designed to improve upon the properties of its predecessor, SMT C1100, with enhanced physicochemical and absorption, distribution, metabolism, and excretion properties. SMT022357 has shown efficacy in preclinical models of Duchenne muscular dystrophy, a genetic disorder characterized by progressive muscle degeneration and weakness .

Preparation Methods

The synthesis of SMT022357 involves several steps to optimize its physicochemical and absorption, distribution, metabolism, and excretion profile. The compound is synthesized as a racemic mixture, and the enantiomers are separated for further evaluation. The synthetic route includes the preparation of key intermediates followed by coupling reactions and purification steps . Detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

SMT022357 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: SMT022357 can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SMT022357 has several scientific research applications, particularly in the field of Duchenne muscular dystrophy. It has been shown to up-regulate the expression of utrophin, a protein that can compensate for the lack of dystrophin in muscle cells. This up-regulation leads to improved muscle function and reduced muscle degeneration in preclinical models

Mechanism of Action

The mechanism of action of SMT022357 involves the modulation of utrophin expression. By increasing the levels of utrophin in muscle cells, SMT022357 helps stabilize the muscle cell membrane and prevent muscle damage. The molecular target of SMT022357 is believed to be the aryl hydrocarbon receptor, similar to its predecessor SMT C1100 . This receptor plays a role in the regulation of gene expression, including the up-regulation of utrophin.

Comparison with Similar Compounds

SMT022357 is structurally related to SMT C1100, but with improved properties. Compared to SMT C1100, SMT022357 has better physicochemical and absorption, distribution, metabolism, and excretion properties, making it more effective in preclinical models . Other similar compounds include ezutromid, another utrophin modulator developed from the same chemical series. SMT022357’s unique chemotype and enhanced properties make it a promising candidate for further development in the treatment of Duchenne muscular dystrophy .

Properties

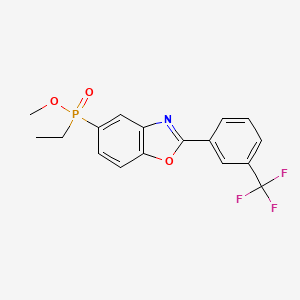

Molecular Formula |

C17H15F3NO3P |

|---|---|

Molecular Weight |

369.27 g/mol |

IUPAC Name |

5-[ethyl(methoxy)phosphoryl]-2-[3-(trifluoromethyl)phenyl]-1,3-benzoxazole |

InChI |

InChI=1S/C17H15F3NO3P/c1-3-25(22,23-2)13-7-8-15-14(10-13)21-16(24-15)11-5-4-6-12(9-11)17(18,19)20/h4-10H,3H2,1-2H3 |

InChI Key |

GIJPBJLOHMBSSM-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)C(F)(F)F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821550.png)

![3-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium](/img/structure/B10821562.png)

![Benzamide, 2-fluoro-N-[(1R)-1-[[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]carbonyl]-2-methylpropyl]-5-(trifluoromethyl)-](/img/structure/B10821563.png)

![benzyl N-[(1S,2S)-2-(tert-butoxy)-1-{[(1S)-2-cyclohexyl-1-{[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl}ethyl]carbamoyl}propyl]carbamate](/img/structure/B10821575.png)

![[(2R)-1-[[4-[[3-[(4-fluorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821592.png)

![4-[4-amino-1-(2-prop-2-enoyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidin-3-yl]-N-pyridin-2-ylbenzamide](/img/structure/B10821596.png)